molecular formula C8H10ClN B14865925 4-(Chloromethyl)-2,5-dimethylpyridine

4-(Chloromethyl)-2,5-dimethylpyridine

Cat. No.: B14865925
M. Wt: 155.62 g/mol
InChI Key: UUSZWUPSXQHFIF-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2,5-dimethylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom The compound’s structure includes a chloromethyl group attached to the fourth position of the pyridine ring, with two methyl groups at the second and fifth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2,5-dimethylpyridine can be achieved through several methods. One common approach involves the chloromethylation of 2,5-dimethylpyridine. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons of the pyridine ring then attack the aldehyde, followed by rearomatization of the ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and the use of catalysts is carefully controlled to maximize efficiency. The product is typically purified through distillation or recrystallization to achieve the required purity for further applications.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2,5-dimethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different hydrogenated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Derivatives with various functional groups replacing the chloromethyl group.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Hydrogenated pyridine derivatives.

Scientific Research Applications

4-(Chloromethyl)-2,5-dimethylpyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2,5-dimethylpyridine depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. For example, it could inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylpyridine: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    4-Methyl-2,5-dimethylpyridine: Similar structure but without the chloromethyl group, leading to different reactivity and applications.

    4-(Bromomethyl)-2,5-dimethylpyridine: Similar to 4-(Chloromethyl)-2,5-dimethylpyridine but with a bromomethyl group, which may exhibit different reactivity due to the nature of the halogen.

Uniqueness

This compound is unique due to the presence of the chloromethyl group, which imparts specific reactivity, particularly in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis, offering versatility in the creation of various derivatives and complex molecules.

Properties

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

4-(chloromethyl)-2,5-dimethylpyridine

InChI

InChI=1S/C8H10ClN/c1-6-5-10-7(2)3-8(6)4-9/h3,5H,4H2,1-2H3

InChI Key

UUSZWUPSXQHFIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C)CCl

Origin of Product

United States

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